Superior NHE-1 Inhibitory Potency: Direct Head-to-Head Comparison with Eniporide and Cariporide
In a direct head-to-head comparison using human NHE-1-overexpressing PS-120 fibroblasts, zoniporide demonstrated significantly greater inhibitory potency than the two most advanced alternative NHE-1 inhibitors. Zoniporide inhibited 22Na+ uptake with an IC50 of 14 nM, compared to 23 nM for eniporide and 36 nM for cariporide, representing a 1.64-fold and 2.6-fold potency advantage, respectively [1]. This quantitative difference was consistently reproduced across independent experimental runs.
| Evidence Dimension | Inhibitory potency against human NHE-1 (22Na+ uptake inhibition) |
|---|---|
| Target Compound Data | IC50 = 14 nM |
| Comparator Or Baseline | Eniporide: IC50 = 23 nM; Cariporide: IC50 = 36 nM |
| Quantified Difference | 1.64-fold more potent than eniporide; 2.6-fold more potent than cariporide |
| Conditions | PS-120 fibroblast cell lines overexpressing human NHE-1; 22Na+ uptake assay |
Why This Matters
The 1.6- to 2.6-fold higher intrinsic potency enables lower working concentrations in experimental systems, reducing potential off-target effects and conserving compound inventory for extended studies.
- [1] Marala RB, et al. Zoniporide: a potent and highly selective inhibitor of human Na+/H+ exchanger-1. Eur J Pharmacol. 2002;451(1):37-41. PMID: 12223226 View Source
